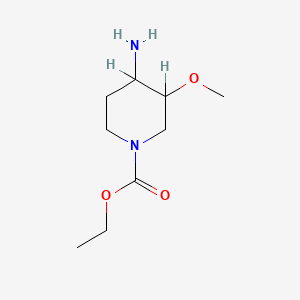
Methyl 2-methyl-4-(methylsulfonyl)benzoate
Descripción general
Descripción
Methyl 2-methyl-4-(methylsulfonyl)benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are compounds containing a benzoate moiety, which consists of a benzene ring with a methoxy group and a methylsulfonyl group attached to it. The presence of the methylsulfonyl group suggests that this compound may have interesting chemical and physical properties, as well as potential applications in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of related methylsulfonyl benzoate compounds has been explored in several studies. For instance, a new synthesis method for 4-(methylsulfonyl)benzoic acid has been developed, which involves the reduction, methylation, oxidation, and purification of 4-methylbenzenesulfonyl chloride, resulting in a high purity product suitable for large-scale production . Additionally, 2-nitro-4-methylsulfonyl benzoic acid has been synthesized from 4-methylsulfonyl toluene through nitration and oxygenation, indicating the reactivity of the methylsulfonyl group in electrophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using X-ray diffraction techniques. For example, the molecular structures of methyl 2-(4-nitrophenylthio)benzoate and related compounds have been elucidated, revealing details about the conformation and intramolecular interactions, such as sulfur(II)–oxygen(carbonyl) close contacts . These structural insights are crucial for understanding the reactivity and properties of the methylsulfonyl benzoate class of compounds.
Chemical Reactions Analysis
Methylsulfonyl benzoate derivatives participate in various chemical reactions. A study demonstrated the trifluoromethanesulfonic acid-catalyzed Friedel–Crafts acylation of aromatics with methyl benzoate, leading to benzophenone derivatives . Another reaction involves the benzylic C(sp3)-H bond sulfonylation of 4-methylphenols, indicating the potential of methylsulfonyl benzoate derivatives to undergo radical reactions under photocatalysis . These reactions highlight the versatility of methylsulfonyl benzoate compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of methylsulfonyl benzoate derivatives have been studied through various experimental and theoretical methods. For instance, the crystal and molecular-electronic structure, as well as kinetic investigations of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, have been performed, providing insights into the hydrogen bonding and electronic structure of these molecules . Additionally, the non-linear optical behaviors and other molecular properties of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate have been examined, revealing the electrophilic and nucleophilic nature of these compounds .
Aplicaciones Científicas De Investigación
Process Optimization
Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride synthesized from salicylic acid, has undergone process optimization to improve yield. This compound is structurally related to Methyl 2-methyl-4-(methylsulfonyl)benzoate and shows the potential for efficient production through reaction condition optimization (Xu, Guo, Li, & Liu, 2018).
Chemical Structure Analysis
The structural analysis of Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, a novel acaricide and a compound similar to this compound, reveals crucial insights into its chemical properties and potential applications (Kimura & Hourai, 2005).
Intermediate in Pharmaceutical Synthesis
Compounds like Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate in the synthesis of Tianeptine, demonstrate the role of similar methylsulfonyl benzoates in pharmaceutical production (Yang Jian-she, 2009).
Photocatalysis in Chemical Synthesis
The study of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate showcases the role of photocatalysis in chemical synthesis, indicating the versatility of methylsulfonyl benzoates in advanced chemical reactions (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Photorearrangement in Organic Chemistry
The photorearrangement of compounds like 4′-Tolyl-2-methylsulfono-thio-benzoate, which undergoes a unique photorearrangement to form 2-methyl-thiaxanthone, illustrates the potential of methylsulfonyl benzoates in the study of light-induced chemical transformations (Martens & Praefcke, 1974).
Photoinduced Sulfonylation
The development of 3-(methylsulfonyl)benzo[ b]thiophenes through a photoinduced sulfonylation process involving methylsulfonyl compounds highlights innovative applications in organic synthesis (Gong, Wang, Ye, & Wu, 2019).
Safety and Hazards
This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .
Mecanismo De Acción
Mode of Action
It is known that many sulfonyl compounds interact with their targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Sulfonyl compounds are often involved in various biochemical reactions, including those related to protein synthesis and enzymatic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
Methyl 2-methyl-4-(methylsulfonyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to either inhibition or activation of their functions. For instance, it may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby regulating the flow of metabolites within the cell .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. This binding can result in conformational changes in the enzyme structure, thereby affecting its function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and regulation of gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, thereby influencing the overall metabolic flux. For instance, it may inhibit or activate specific enzymes, leading to changes in the levels of metabolites within the cell. These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within different cellular compartments can influence its activity and function. Accumulation of the compound in certain tissues or organelles may lead to localized effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of the compound within these subcellular structures can influence its interactions with biomolecules and its overall function. For example, its presence in the nucleus may affect gene expression, while its localization in the mitochondria may impact cellular metabolism .
Propiedades
IUPAC Name |
methyl 2-methyl-4-methylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7-6-8(15(3,12)13)4-5-9(7)10(11)14-2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLHCANJHJUCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693816 | |
| Record name | Methyl 4-(methanesulfonyl)-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875895-64-0 | |
| Record name | Methyl 4-(methanesulfonyl)-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



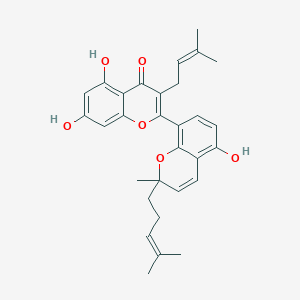
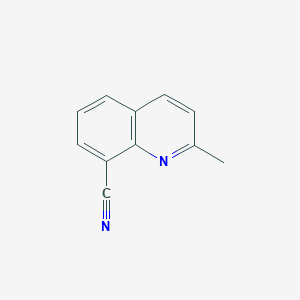
![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)

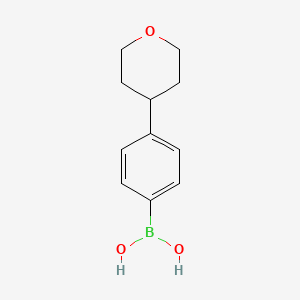
![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)
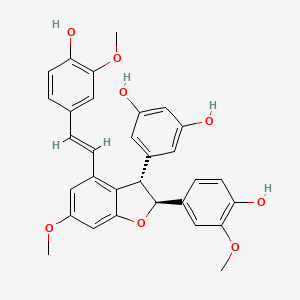
![6a,7,11-Trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B3030104.png)
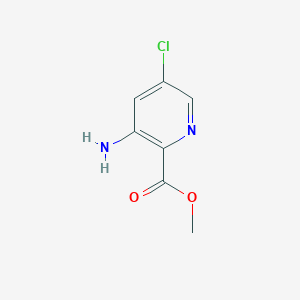
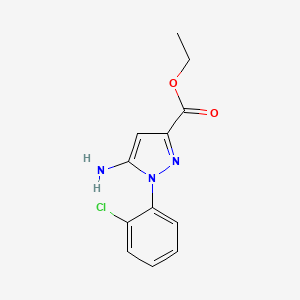
![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)
